

# Technical Monograph: Feng L3-PrPr2 ( -Dioxide Ligand)

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## Compound of Interest

Compound Name: *Feng L3-prpr2*

Cat. No.: *B13403257*

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## Structural Dynamics, Synthesis Protocols, and Catalytic Utility in Asymmetric Synthesis[1]

### Executive Summary

The ligand **Feng L3-PrPr2** (CAS 945564-85-2) represents a benchmark in the class of

-symmetric chiral

-dioxides developed by the Xiaoming Feng research group. Distinguished by its modular L-proline backbone and tetradentate coordination capability, this ligand has become a privileged scaffold for Lewis acid catalysis.[1]

Unlike traditional bis(oxazoline) or phosphine ligands, L3-PrPr2 leverages the high nucleophilicity of

-oxide oxygens combined with the hemilabile coordination of amide carbonyls. This unique electronic environment enables the activation of "hard" metal centers (e.g., In(III), Sc(III),

Mg(II)) for difficult transformations, including the asymmetric Roskamp reaction, dearomatization of indoles, and enantioselective allylation of ketones.

This guide provides a comprehensive technical breakdown of the ligand's properties, a validated synthesis workflow, and mechanistic insights for application scientists.

## Chemical Identity & Physicochemical Properties[1]

### [2][3][4][5]

Systematic Name: (2S,2'S)-1,1'-(Propane-1,3-diyl)bis(2-((2,6-diisopropylphenyl)carbamoyl)pyrrolidine 1-oxide)[1]

Structural Analysis: The ligand features two L-proline subunits linked via their ring nitrogens by a propyl (C3) spacer.[1] The stereochemical information is relayed through the rigid pyrrolidine rings to the bulky 2,6-diisopropylphenyl (Dipp) amide groups, which create a deep chiral pocket around the metal center.

Property	Data Specification
Common Name	Feng L3-PrPr2 (or L3-PrPr )
CAS Number	945564-85-2
Molecular Formula	C H N O
Molecular Weight	620.87 g/mol
Appearance	White to off-white crystalline powder
Melting Point	154–159 °C
Solubility	Soluble in CH Cl , CHCl , THF; Insoluble in Hexanes, Water
Chirality	( )-configuration (derived from L-Proline)
Storage	2–8 °C, Desiccated (Hygroscopic N-oxide moiety)

## Mechanistic Principles & Coordination Geometry[4]

The efficacy of L3-PrPr2 stems from its ability to form a tetradentate complex with metal salts. [1][2] The ligand wraps around the metal center, occupying four coordination sites.

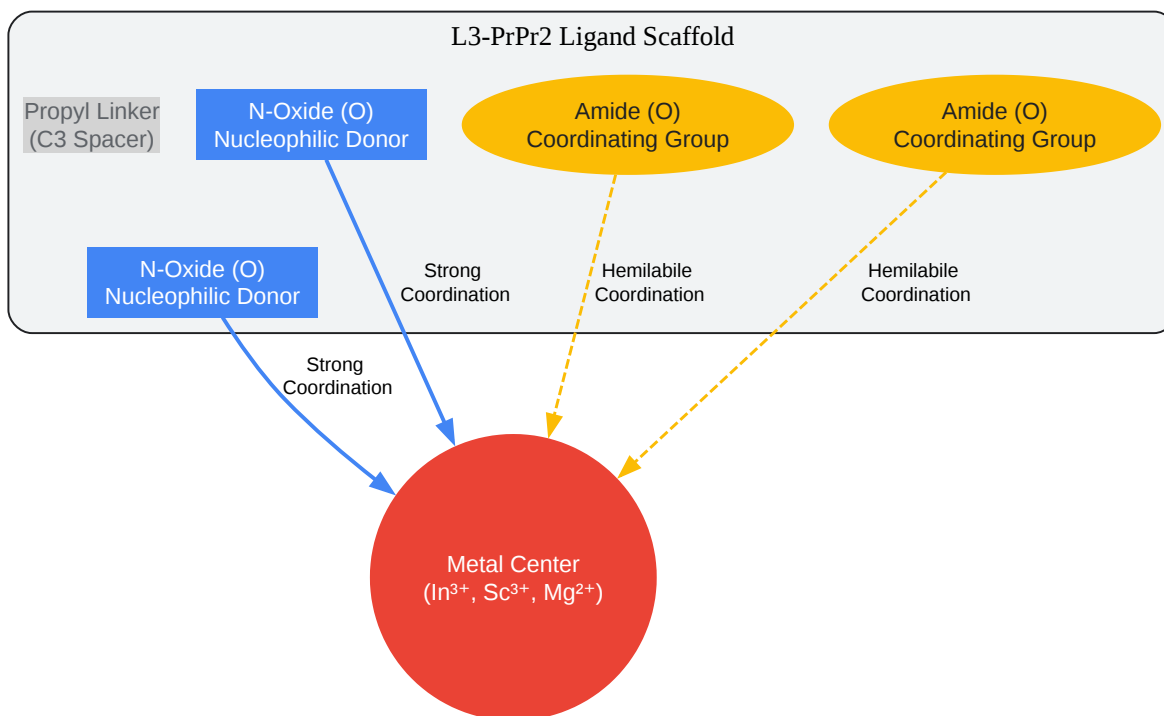
## The "Feng Model" of Coordination

- **Primary Binding:** The two anionic oxygen atoms from the ngcontent-ng-c2699131324=""  
\_nghost-ng-c2339441298="" class="inline ng-star-inserted">  
-oxide moieties (  
  
) bind tightly to the metal cation.
- **Secondary Binding:** The oxygen atoms from the amide carbonyls coordinate to the metal, stabilizing the complex.
- **Chiral Environment:** The bulky 2,6-diisopropylphenyl groups shield the metal center, forcing the substrate to approach from a specific trajectory.

## Visualization of Coordination Sphere

The following diagram illustrates the logical connectivity and coordination mode of the L3-PrPr2 ligand with a generic metal center (

).



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Caption: Tetradentate coordination mode of L3-PrPr2. The N-oxide oxygens provide strong sigma-donation, while amide oxygens offer stabilizing interactions.[1]

## Synthesis & Preparation Protocols

To ensure reproducibility, it is recommended to synthesize the ligand de novo or purify commercial stocks if the melting point deviates. The synthesis follows a modular 4-step sequence starting from L-proline.[1]

### Step-by-Step Synthesis Workflow

- Amide Coupling:

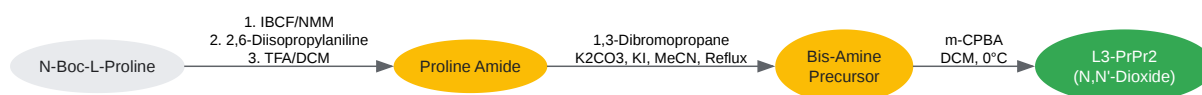
- Reagents: N-Boc-L-proline, 2,6-diisopropylaniline, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM).[1]
- Procedure: Activate the carboxylic acid of N-Boc-proline with IBCF/NMM at -15°C in THF. Add the aniline. Stir to form the amide.
- Purification: Acid/Base wash, recrystallization.[1]
- Deprotection:
  - Reagents: Trifluoroacetic acid (TFA), DCM.[1]
  - Procedure: Remove the Boc group to expose the secondary amine. Neutralize with NaHCO<sub>3</sub> to obtain the free amine.
- Linker Insertion (Double Alkylation):
  - Reagents: 1,3-Dibromopropane, K<sub>2</sub>CO<sub>3</sub>, KI (catalytic), CH<sub>2</sub>Cl<sub>2</sub>, CN.
  - Procedure: Reflux the proline amide (2.2 equiv) with 1,3-dibromopropane (1.0 equiv). The potassium carbonate scavenges the HBr.
  - Critical Step: Ensure complete conversion to the bis-tertiary amine to avoid mono-alkylated impurities.
- Oxidation (Ligand Formation):
  - Reagents: m-Chloroperbenzoic acid (m-CPBA) or UHP (Urea-Hydrogen Peroxide).[1]
  - Procedure: Treat the bis-amine with oxidant in DCM at 0°C.[1]

- Workup: Wash with basic alumina or NaHCO<sub>3</sub> to remove m-chlorobenzoic acid.

to remove m-chlorobenzoic acid.

- Result: **Feng L3-PrPr2**.

## Visualization of Synthesis Logic



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Caption: Modular synthesis of L3-PrPr2. The route allows for easy variation of the amide (PrPr) or linker (L3).

## Key Applications & Case Studies

The L3-PrPr2 ligand is most famous for enabling reactions that were previously difficult to control enantioselectively.<sup>[1]</sup>

### Case Study 1: Asymmetric Roskamp Reaction

The reaction of aldehydes with diazoesters to form α-keto esters is a powerful method for C-C bond formation.

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- Catalyst System: Sc(OTf)<sub>3</sub> / L3-PrPr2 (1:1 ratio).

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- Conditions: DCM, -20°C.

- Mechanism: The Sc(III) complex activates the aldehyde carbonyl, while the bulky ligand directs the nucleophilic attack of the diazo compound.
- Performance: Yields >90%, ee >95% for a broad range of aromatic and aliphatic aldehydes.

## Case Study 2: Enantioselective Allylation of Ketones

Allylation of ketones is more challenging than aldehydes due to lower reactivity and difficult face discrimination.<sup>[1]</sup>

- Catalyst System: In(OTf)<sub>3</sub> / L3-PrPr<sub>2</sub>.
- Reagent: Allylboronates.<sup>[1]</sup>
- Significance: This system allows for the synthesis of chiral tertiary homoallylic alcohols with high enantiocontrol, a motif common in pharmaceutical intermediates.

## Summary of Catalytic Scope

Reaction Type	Metal Salt	Substrate Class	Typical ee%	Reference
Allylation	In(OTf) <sub>3</sub>	Ketones / Allylboronates	90–98%	[1]
Roskamp Rxn	Sc(OTf) <sub>3</sub>	Aldehydes / Diazoesters	92–99%	[2]
Dearomatization	Sc(OTf) <sub>3</sub>	Indoles	85–94%	[3]
Ene-Reaction	Mg(OTf) <sub>2</sub>	Vinylogous Hydrazones	88–96%	[4]

## Handling, Stability, and Troubleshooting Catalyst Preparation (In Situ)

While the ligand is stable, the active metal complex is best generated in situ.

- Mix L3-PrPr2 (1.0 equiv) and Metal Salt (e.g., Sc(OTf)<sub>3</sub>·THF)<sub>3</sub> (1.0 equiv) in the reaction solvent (DCM or THF).
- Stir at room temperature for 30–60 minutes. The solution usually becomes clear, indicating complex formation.
- Add substrates at the reaction temperature.

## Moisture Sensitivity

- Ligand: The N-oxide moiety is hygroscopic.<sup>[1]</sup> Store under nitrogen or argon.<sup>[1]</sup> Long-term exposure to moisture can lead to the formation of hydrates, which may alter the catalyst geometry.
- Metal Salts: Use anhydrous metal triflates.<sup>[1]</sup> Hydrated salts (e.g., Sc(OTf)<sub>3</sub>·THF)<sub>3</sub> can be used, but reaction rates may vary.

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O) can be used, but reaction rates may vary.

## Troubleshooting Low Enantioselectivity

- Check Ligand Purity: Trace amounts of the mono-N-oxide or unoxidized amine will drastically erode ee.<sup>[1]</sup> Verify purity via <sup>1</sup>H NMR (look for distinct N-oxide shifts).
- Solvent Effects: These reactions are highly sensitive to solvent polarity.<sup>[1]</sup> DCM and THF are standard; coordinating solvents like DMF usually deactivate the Lewis acid.
- Temperature: Lower temperatures (-20°C to -78°C) generally improve ee but reduce rate.<sup>[1]</sup>

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## Sources

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